2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
Brand Name: Vulcanchem
CAS No.: 131513-00-3
VCID: VC0135120
InChI: InChI=1S/C21H20O6/c1-2-19(22)25-14-6-7-15-26-21(24)27-18-12-10-17(11-13-18)20(23)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2
SMILES: C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester

CAS No.: 131513-00-3

Main Products

VCID: VC0135120

Molecular Formula: C21H20O6

Molecular Weight: 368.4 g/mol

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester - 131513-00-3

CAS No. 131513-00-3
Product Name 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
IUPAC Name 4-(4-benzoylphenoxy)carbonyloxybutyl prop-2-enoate
Standard InChI InChI=1S/C21H20O6/c1-2-19(22)25-14-6-7-15-26-21(24)27-18-12-10-17(11-13-18)20(23)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2
Standard InChIKey XEJDJFHDOJHPJB-UHFFFAOYSA-N
SMILES C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Canonical SMILES C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
PubChem Compound 14746151
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator